molecular formula C10H14ClN B2514124 (3-Cyclopropylphenyl)methanamine hydrochloride CAS No. 1404561-78-9

(3-Cyclopropylphenyl)methanamine hydrochloride

Cat. No.: B2514124
CAS No.: 1404561-78-9
M. Wt: 183.68
InChI Key: ZIWAQCLYWJSYLS-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)methanamine hydrochloride (CAS: 852877-59-9) is a laboratory chemical primarily used in scientific research and development. Its structure features a cyclopropyl group attached to a phenyl ring at the meta position, with a methanamine moiety and hydrochloride salt. Key characteristics include:

  • Hazards: No significant hazards reported under standard handling conditions .
  • Storage: Requires refrigeration in sealed, dry containers .
  • Applications: Limited to research due to insufficient data on biological activity or industrial uses.

Properties

IUPAC Name

(3-cyclopropylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-8-2-1-3-10(6-8)9-4-5-9;/h1-3,6,9H,4-5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWAQCLYWJSYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404561-78-9
Record name (3-cyclopropylphenyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylphenyl)methanamine hydrochloride typically involves the following steps:

    Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form cyclopropylbenzene.

    Nitration: Cyclopropylbenzene is then nitrated to produce 3-nitrocyclopropylbenzene.

    Reduction: The nitro group in 3-nitrocyclopropylbenzene is reduced to an amine group, yielding (3-Cyclopropylphenyl)methanamine.

    Formation of Hydrochloride Salt: Finally, (3-Cyclopropylphenyl)methanamine is reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Cyclopropylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Cyclopropylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number
(3-Cyclopropylphenyl)methanamine hydrochloride C10H12ClN 181.66 Cyclopropyl (meta) 852877-59-9
(1-(3-Chlorophenyl)cyclopropyl)methanamine C10H12ClN 181.66 Chlorophenyl + cyclopropyl 115816-31-4
(3-(Cyclopentyloxy)phenyl)methanamine HCl C12H18ClNO 227.73 Cyclopentyloxy (meta) N/A
Methyl-3-phenylpropylamine HCl (1M-3PP HCl) C10H16ClN 185.69 Phenylpropyl chain 30684-07-2
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C10H9ClN2S·HCl 261.17 Thiazole + chlorophenyl 690632-35-0
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl C11H13ClF3N 263.67 Trifluoromethyl (para) + cyclopropyl 1263094-36-5
Key Observations:
  • Cyclopropyl vs. Other Substituents : The cyclopropyl group in the target compound reduces steric hindrance compared to bulkier groups like cyclopentyloxy or tetrahydronaphthalene . This may enhance solubility and reactivity in synthetic applications.
  • Heterocyclic Variations : Thiazole-containing analogs (e.g., ) introduce aromatic heterocycles, altering electronic properties and metabolic stability.

Hazard Profiles and Handling Requirements

Key Observations:
  • Toxicity: Chlorophenyl derivatives (e.g., ) exhibit acute oral toxicity (Category 4) and skin irritation, unlike the non-hazardous target compound .
  • Fire Hazards : The target compound requires dry chemical extinguishers , while chlorophenyl analogs necessitate CO2 or alcohol-resistant foam .

Research and Application Insights

  • Medicinal Chemistry : Trifluoromethyl-substituted analogs () are prioritized in drug discovery due to enhanced metabolic stability and target selectivity.
  • Material Science : Thiazole-containing derivatives () may serve as ligands in catalysis or optoelectronic materials.
  • Limitations : The target compound lacks published data on biological activity, unlike its chlorophenyl and trifluoromethyl analogs.

Biological Activity

(3-Cyclopropylphenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenyl ring, which enhances its binding affinity to various biological targets. The presence of the amine group facilitates interactions through hydrogen bonding and ionic interactions.

The compound's mechanism of action involves:

  • Binding Interactions : The cyclopropyl moiety may increase the compound's selectivity and potency by enhancing binding to specific receptors or enzymes.
  • Modulation of Biological Pathways : It has been shown to influence various physiological processes, making it a candidate for treating neurological disorders and other medical conditions .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Biological Activity IC50 Value Assay Type Reference
ALK Inhibition51 μMBiochemical Assay
Gene Transcription Inhibition180 nMSRE.L Assay
Cell Viability (up to 100 μM)No significant effectWST-1 Assay

Case Studies

  • ALK Inhibitor Development : A study focused on developing selective ALK inhibitors utilized this compound as a fragment for lead generation. The compound demonstrated promising inhibitory activity against ALK, with an IC50 of 51 μM, indicating its potential in cancer therapeutics .
  • Gene Transcription Modulation : Another study evaluated the compound's ability to inhibit Rho/MRTF/SRF-mediated gene transcription. The results showed an IC50 value of 180 nM, suggesting strong efficacy in modulating gene expression pathways critical for cell proliferation and survival .

Pharmacological Applications

The unique structure of this compound suggests several therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems may provide avenues for treating conditions such as depression or anxiety.
  • Cancer Therapy : As an ALK inhibitor, it holds promise for targeted cancer therapies, particularly in non-small cell lung cancer where ALK mutations are prevalent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Type Notable Features
(3-Phenylpropyl)aminePhenyl group attached to ethylamineFound in various natural products
(3-Cyclopropylphenyl)ethanamineSimilar structure with an ethyl groupDifferent pharmacological properties
(R)-Cyclopropyl(phenyl)methanamineEnantiomer of the target compoundExhibits distinct biological activity

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